Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate
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Overview
Description
Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate is a complex organic compound that features a quinoline core structure Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic conditions.
Bromination: The quinoline derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Coupling with Pyridine: The brominated quinoline is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the pyridinyl-quinoline intermediate.
Amidation: The intermediate is then subjected to amidation with 4-aminobenzoic acid or its derivatives to introduce the carboxamido group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamido group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors due to its quinoline core.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can bind to various proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent that also features a quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline nucleus.
Uniqueness
Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate is unique due to the presence of the bromo and pyridinyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[(6-bromo-2-pyridin-4-ylquinoline-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O3/c1-2-31-24(30)16-3-6-18(7-4-16)27-23(29)20-14-22(15-9-11-26-12-10-15)28-21-8-5-17(25)13-19(20)21/h3-14H,2H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMDTIDEWPMOKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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